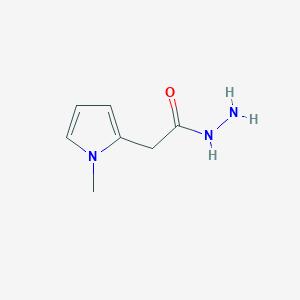
(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Ramipril impurity N [EP], also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a derivative of Ramipril . The primary target of Ramipril and its derivatives is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE impacts the RAAS pathway . With reduced levels of angiotensin II, the vasoconstriction is decreased, and less aldosterone is released . This leads to a decrease in blood volume and blood pressure . The degradation of Ramipril occurs mainly via two pathways: the hydrolysis to rampiril diacid and the cyclization to rampiril diketopiperazine .
Pharmacokinetics
Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood . After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver . In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .
Action Environment
The stability of Ramipril impurity N [EP] can be influenced by environmental factors. For instance, Ramipril is vulnerable to changes in relative air humidity, suggesting that it must be protected from moisture . Additionally, the tableting process can deteriorate its stability, emphasizing the need for appropriate immediate packaging . Therefore, these factors should be considered when handling and storing Ramipril impurity N [EP].
Análisis Bioquímico
Biochemical Properties
It is known that Ramipril, the parent compound, is metabolized to ramiprilat in the liver and, to a lesser extent, kidneys . Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
Ramipril, the parent compound, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ramipril, the parent compound, inhibits the RAAS system by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II . As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs .
Temporal Effects in Laboratory Settings
It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Dosage Effects in Animal Models
Ramipril, the parent compound, has been studied in various animal models of hypertension and has shown to lower blood pressure .
Metabolic Pathways
Ramipril, the parent compound, is known to be metabolized to ramiprilat in the liver and, to a lesser extent, kidneys .
Transport and Distribution
Ramipril, the parent compound, is known to rapidly distribute to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Subcellular Localization
It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Propiedades
IUPAC Name |
(2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-ABHMUUKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129939-63-5 |
Source


|
| Record name | Ramipril impurity N [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMIPRIL ISOMER, (S,S,R,R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFY4AI76OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)






